methyl 2-[1-ethyl-3-hydroxy-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-indol-5-yl]-3,3,3-trifluoro-2-hydroxypropanoate
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Overview
Description
Methyl 2-[1-ethyl-3-hydroxy-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-indol-5-yl]-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including methyl 2-[1-ethyl-3-hydroxy-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-indol-5-yl]-3,3,3-trifluoro-2-hydroxypropanoate, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors to improve reaction efficiency and yield . The choice of solvents, catalysts, and reaction conditions is crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-ethyl-3-hydroxy-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-indol-5-yl]-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Grignard reagents, organolithium compounds
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or carboxylic acids, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Methyl 2-[1-ethyl-3-hydroxy-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-indol-5-yl]-3,3,3-trifluoro-2-hydroxypropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-[1-ethyl-3-hydroxy-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-indol-5-yl]-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets . The hydroxy and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share similar structural features and biological activities.
Hexahydroisoquinolin Derivatives: Known for their biological activities, particularly as enzyme inhibitors.
Indole Derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
Methyl 2-[1-ethyl-3-hydroxy-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-indol-5-yl]-3,3,3-trifluoro-2-hydroxypropanoate is unique due to its combination of trifluoromethyl and hydroxypropanoate groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C15H13F6NO5 |
---|---|
Molecular Weight |
401.26 g/mol |
IUPAC Name |
methyl 2-[1-ethyl-3-hydroxy-2-oxo-3-(trifluoromethyl)indol-5-yl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C15H13F6NO5/c1-3-22-9-5-4-7(12(25,11(24)27-2)14(16,17)18)6-8(9)13(26,10(22)23)15(19,20)21/h4-6,25-26H,3H2,1-2H3 |
InChI Key |
YKRCXVKDRHTSRB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(C(=O)OC)(C(F)(F)F)O)C(C1=O)(C(F)(F)F)O |
Origin of Product |
United States |
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